4-oxo-4H-thiochromene-2-carboxylic acid
Description
4-oxo-4H-thiochromene-2-carboxylic acid is a chemical compound with the molecular formula C10H6O3S . It has an average mass of 206.218 Da and a monoisotopic mass of 206.003769 Da .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the esterification of 2-mercaptobenzoic acid in an acidic medium to yield 2-mercapto-benzoic acid ethyl ester, which is then cyclized using ethyl acetoacetate to form 2-methyl-4-oxo-4H-thiochromene-8-carboxylic acid ethyl ester . Another method involves the conversion of 4-oxo-4H-chromene-2-carboxylic acid to 2-(1,3-benzothiazol-2-yl)-4H-chromen-4-one and spiro [1,4-benzothiazine-2,2’-chromene]-3,4’ (3’H,4H)-dione .Molecular Structure Analysis
The molecular structure of this compound consists of a thiochromene ring attached to a carboxylic acid group . The SMILES representation of the molecule isc1ccc2c(c1)c(=O)cc(s2)C(=O)O
. Chemical Reactions Analysis
The chemical reactions involving this compound are quite interesting. For instance, it has been observed that the compound can unexpectedly convert to 2-(1,3-benzothiazol-2-yl)-4H-chromen-4-one and spiro [1,4-benzothiazine-2,2’-chromene]-3,4’ (3’H,4H)-dione under certain conditions .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 360.9±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 52.4±0.3 cm3, and its polar surface area is 80 Å2 .Future Directions
The future directions for the study of 4-oxo-4H-thiochromene-2-carboxylic acid could involve further exploration of its synthesis methods, chemical reactions, and potential applications. For instance, the unexpected conversion of 4-oxo-4H-chromene-2-carboxylic acid to other compounds suggests potential for discovering new heterocyclic derivatives . Additionally, the interaction of similar compounds with the Mg2+ ion suggests potential for biological applications .
properties
IUPAC Name |
4-oxothiochromene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O3S/c11-7-5-9(10(12)13)14-8-4-2-1-3-6(7)8/h1-5H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDUVDSNSWBMJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(S2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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